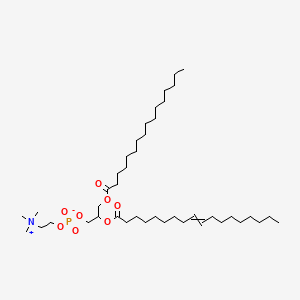

L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin

Description

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJKGGKOPKCXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thin-Film Hydration (TFH) Method

The TFH method, also known as the Bangham method, is one of the oldest and most common techniques for preparing liposomes. It involves:

- Dissolution of Lipids : Phospholipids, including this compound, are dissolved in an organic solvent such as chloroform or dichloromethane.

- Evaporation : The solvent is evaporated under vacuum, leaving a thin film of lipids.

- Hydration : The lipid film is hydrated with an aqueous solution, leading to the formation of multilamellar vesicles (MLVs).

- Downsizing : The MLVs can be converted into smaller unilamellar vesicles (SUVs or LUVs) through sonication or extrusion.

Advantages : Simple and cost-effective.

Disadvantages : Low entrapment efficiency and difficulty in removing organic solvents.

Detergent Removal Method

This method involves:

- Solubilization : Lipids are mixed with detergents to form micelles.

- Detergent Removal : The detergent is gradually removed, leading to the formation of unilamellar vesicles.

- Purification : Residual detergent is removed through dialysis or chromatography.

Advantages : Good control over vesicle size and homogeneity.

Disadvantages : Presence of detergent residues and slow equilibration process.

Solvent Injection Method

This includes the ethanol injection and ether injection methods:

- Ethanol Injection : Lipids dissolved in ethanol are injected into an aqueous phase, leading to the spontaneous formation of liposomes.

- Ether Injection : Similar to ethanol injection but uses ether as the solvent.

Advantages : Simple, reproducible, and easy to scale up.

Disadvantages : Difficulty in removing residual solvents and potential inactivation of biological molecules.

Analysis of Preparation Methods

The choice of preparation method depends on the specific requirements of the liposome formulation, including size, stability, and encapsulation efficiency.

| Method | Advantages | Disadvantages | Size Range |

|---|---|---|---|

| TFH | Simple, cost-effective | Low entrapment efficiency, solvent removal issues | 100 nm - 10 μm |

| Detergent Removal | Good size control, homogeneous | Detergent residues, slow process | 50 nm - 500 nm |

| Ethanol Injection | Reproducible, easy scale-up | Residual ethanol, potential bioactivity loss | 30 nm - 110 nm |

| Ether Injection | Efficient solvent removal | High polydispersity, solvent exposure risks | 60 nm - 200 nm |

Research Findings and Applications

This compound is crucial in liposome formulations due to its ability to form stable bilayers. Research has focused on optimizing liposome preparation methods for improved drug delivery and biomedical applications. For instance, the incorporation of cholesterol can enhance liposome stability and encapsulation efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation and hydrolysis.

Common Reagents and Conditions

Hydrolysis: It can be hydrolyzed by phospholipase A2, resulting in the formation of lysophosphatidylcholine and a free fatty acid.

Major Products Formed

Oxidation: Oxidative decomposition products.

Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is extensively used in scientific research due to its role in mimicking natural cell membranes. Some of its applications include:

Biophysical Experiments: It is used to study lipid rafts and other membrane-related phenomena.

Lung Surfactant: It is associated with alveoli membranes and is used as a lung surfactant.

Liposome Preparation: It is used in the preparation of liposomes for various assays, including lipid binding assays and phase separation studies.

Mechanism of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and respiratory distress . It also enhances lipid ordering in biomimetic lipid systems, supporting the hypothesis that it acts as a “filler” in the lipid bilayer .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Key Findings:

- Acyl Chain Saturation : The presence of unsaturated oleoyl (C18:1) in this compound reduces phase transition temperatures compared to fully saturated analogs like L-alpha-dipalmitoyl phosphatidylcholine. This enhances membrane fluidity and stability under physiological conditions .

- Oxidative Stability: Compounds with polyunsaturated acyl chains (e.g., linoleoyl, C18:2) exhibit lower oxidative stability than this compound, as monounsaturated lipids are less prone to peroxidation .

- Medical Applications : L-alpha-dipalmitoyl phosphatidylcholine has been used in respiratory distress syndrome due to its ability to reduce alveolar surface tension, though clinical outcomes remain variable . In contrast, this compound is favored in drug delivery for its biocompatibility and tunable release kinetics .

Analytical and Purity Considerations

Standardized methods for phospholipid analysis, such as IUPAC Method 2.201, emphasize thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for quantifying acetone-insoluble phosphatides . Purity specifications for this compound (≥99.0% by TLC) exceed those of natural lecithin mixtures, which typically contain ≤50% phosphatidylcholine alongside phosphatidyl ethanolamine and serine .

Biological Activity

L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin, also known as 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, is a phospholipid compound that plays a significant role in biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C₄₂H₈₂NO₈P and a molecular weight of 760.09 g/mol. It consists of a glycerol backbone with two fatty acid chains: oleic acid at the beta position and palmitic acid at the gamma position. This unique arrangement influences its interaction with biological membranes, affecting membrane fluidity and permeability, which are critical for cellular functions.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Dynamics : As a structural component of cell membranes, it contributes to membrane fluidity, which is essential for various cellular processes including signaling and transport.

- Drug Bioavailability : It enhances the bioavailability of drugs by facilitating their absorption across cell membranes, making it a valuable component in pharmaceutical formulations.

- Anti-inflammatory Properties : Studies suggest that this compound may exhibit anti-inflammatory effects, potentially through interactions with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation regulation .

Case Studies

- Liver Steatosis Model : In a study involving Sprague-Dawley rats, administration of phosphatidylcholine (PCH), which includes this compound, showed significant reduction in liver triglycerides compared to control groups. The PCH group exhibited altered enzyme activities related to fatty acid synthesis and oxidation, indicating its potential in managing fatty liver disease .

- Cholesterol Absorption : An experiment using everted rat gut sacs demonstrated that lecithins could suppress cholesterol intestinal uptake by over 50%. This suggests that this compound may influence lipid digestion and absorption .

- Muscle Fatty Acid Utilization : In vitro studies on myotubes revealed that PCH increased fatty acid uptake and expression of fatty acid-binding protein 3 (FABP3). The effects were mediated through PPARα pathways, highlighting its role in muscle metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Palmitic acid & Oleic acid | Commonly used in liposomal formulations |

| 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine | Oleic acid & Palmitic acid | Different acyl position affects membrane dynamics |

| Phosphatidylcholine | Varies | General class of phospholipids with diverse roles |

The specific arrangement of oleic and palmitic acids in this compound distinguishes it from other phosphatidylcholines, enhancing its biological properties.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Its ability to modulate lipid metabolism presents potential for treating NAFLD by reducing liver fat accumulation .

- Cardiovascular Health : By improving lipid profiles and reducing inflammation, it may contribute to cardiovascular health management.

- Drug Delivery Systems : Its role as an emulsifier makes it suitable for use in drug delivery systems, enhancing the efficacy of liposomal formulations.

Q & A

Q. What are the standard analytical methods for characterizing the structural integrity of L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve acyl chain positions and confirm stereochemistry. For example, the β- and γ-oleoyl/palmitoyl regiochemistry can be distinguished via coupling patterns in -NMR spectra .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) identifies molecular weight and fragmentation patterns. A molecular ion peak at m/z 758.075 (calculated for CHNOP) confirms the intact structure .

- X-ray Diffraction : For crystalline samples, small-angle X-ray scattering (SAXS) resolves lamellar spacing in bilayer assemblies, with typical d-spacings of 50–60 Å in hydrated phases .

| Key Physico-Chemical Properties |

|---|

| Molecular Weight |

| InChI Key |

| Phase Behavior |

Q. How can researchers optimize solvent systems for effective purification of this compound?

Methodological Answer:

- Solvent Selection : Use chloroform:methanol (2:1 v/v) for initial extraction, followed by acetone precipitation to remove neutral lipids. Polar solvents like ethanol improve phase separation but may require temperature control (4°C) to avoid denaturation .

- Chromatography : Reverse-phase HPLC with C18 columns and isopropanol/hexane gradients achieves >95% purity. Monitor elution profiles via evaporative light scattering detection (ELSD) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in phase behavior data observed across studies?

Methodological Answer:

- Controlled Hydration Protocols : Use vapor-pressure equilibration with saturated salt solutions (e.g., NaCl for 75% RH) to standardize hydration levels, as water content critically affects lamellar-to-hexagonal phase transitions .

- Temperature Gradients : Perform differential scanning calorimetry (DSC) at controlled heating rates (e.g., 1°C/min) to identify metastable phases. Discrepancies in transition enthalpies (~20–30 kJ/mol) often arise from kinetic trapping during cooling cycles .

- Cross-Validation : Compare SAXS data with molecular dynamics (MD) simulations using the smooth particle mesh Ewald method to account for long-range electrostatic interactions in bilayer systems .

Q. How can molecular dynamics (MD) simulations be validated against experimental data for this lecithin's bilayer formation?

Methodological Answer:

- Force Field Selection : Use all-atom force fields (e.g., CHARMM36 or Slipids) parameterized for phospholipids. Validate by matching simulated area per lipid (65–70 Å) with X-ray reflectivity data .

- Bilayer Properties : Calculate electron density profiles from MD trajectories and compare with SAXS-derived electron density maps. Discrepancies >5% in headgroup spacing indicate inadequate torsional potential calibration .

- Free Energy Calculations : Apply umbrella sampling to estimate transition barriers between lamellar and non-lamellar phases. Experimental validation via pressure-jump relaxation assays is critical .

Q. What statistical frameworks are suitable for analyzing contradictory data on this lecithin’s role in membrane protein stabilization?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity in protein sources (e.g., GPCRs vs. ion channels). Adjust for publication bias via funnel plots .

- Multivariate Regression : Model stabilization efficacy (e.g., % activity retention) as a function of lecithin concentration, acyl chain saturation, and buffer ionic strength. Confounding variables like detergent residues require covariate adjustment .

Methodological Best Practices

- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental reporting, including detailed synthesis protocols and raw diffraction data in supplementary materials .

- Ethical Considerations : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate research questions, particularly when studying biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.